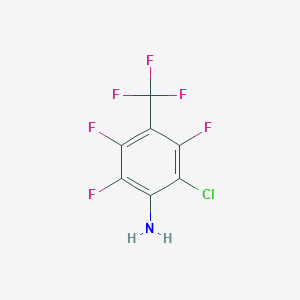
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline (CTFA) is a chemical compound commonly used in scientific research. It is a colorless to pale yellow liquid with a faint odor and a melting point of -51°C. CTFA is a widely used reagent in organic synthesis and is often employed as a catalyst or reactant in a variety of reactions, including those involving fluorination, oxidation, and reduction. CTFA is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is believed to act as a catalyst in a variety of reactions. It is believed to act as a proton donor, allowing the reaction of two molecules to occur by providing a proton to one of the reactants. 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is also believed to act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline have not been extensively studied. However, some studies have suggested that 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline may have a toxic effect on certain cells, such as human liver cells. Additionally, 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline has been found to inhibit the activity of certain enzymes, such as cytochrome P450.
实验室实验的优点和局限性
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable at room temperature. Additionally, 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline can be used in a variety of reactions, making it a versatile reagent. However, 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline can be toxic to some cells, and it can inhibit the activity of certain enzymes, making it a less-than-ideal reagent for experiments involving those cells or enzymes.
未来方向
Future research on 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline may focus on its use in the synthesis of a wider variety of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research may be conducted to better understand the biochemical and physiological effects of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline, as well as its potential toxic effects on certain cells. Additionally, further research may be conducted to develop safer and more efficient methods for the synthesis of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline. Finally, further research may be conducted to identify new applications for 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline, such as its potential use in the synthesis of new materials.
合成方法
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline can be synthesized in several ways. One method involves the reaction of 2-chloro-3,5,6-trifluorobenzene and 4-trifluoromethylaniline in the presence of an acid catalyst. This reaction produces 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline and a byproduct of 4-trifluoromethylbenzaldehyde. Another method for the synthesis of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline involves the reaction of 2-chloro-3,5,6-trifluorobenzaldehyde and 4-trifluoromethylaniline in the presence of a base catalyst. This method produces 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline and a byproduct of 4-trifluoromethylbenzoic acid.
科学研究应用
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is used in a variety of scientific research applications, including drug discovery and development, agrochemicals, and specialty chemicals. It has been used in the synthesis of a number of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline has also been used in the synthesis of agrochemicals, such as insecticides and herbicides, as well as specialty chemicals, such as dyes and pigments.
属性
IUPAC Name |
2-chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-2-3(9)1(7(12,13)14)4(10)5(11)6(2)15/h15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXVYQEJNAULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)N)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



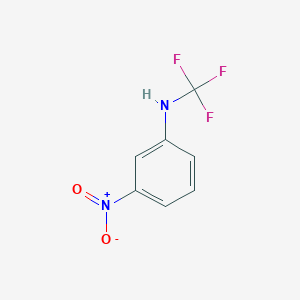
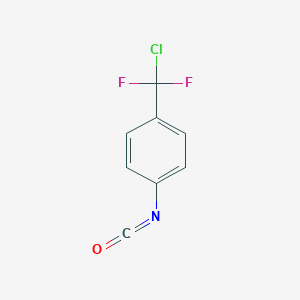
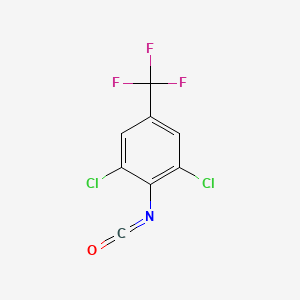
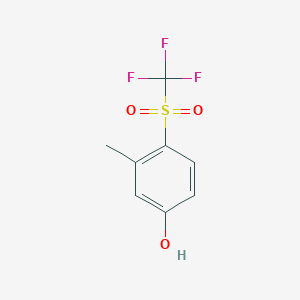


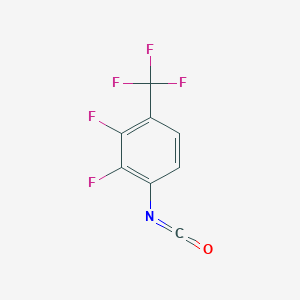


![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)
![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)
